molecular formula C14H16N2O3 B1396224 6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1263209-11-5

6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B1396224
CAS No.: 1263209-11-5
M. Wt: 260.29 g/mol
InChI Key: FWJWUDYZTCMRCG-UHFFFAOYSA-N
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Description

6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a high-quality chemical building block designed for pharmaceutical and life sciences research. This compound belongs to the isoxazolopyridine class, a privileged scaffold in medicinal chemistry known for its potential in developing novel therapeutic agents. Its molecular structure features a carboxylic acid functional group, which serves as a versatile handle for further synthetic modification and derivatization, such as amide coupling or esterification reactions to create a diverse library of target molecules . The core isoxazolo[5,4-b]pyridine structure is a fused bicyclic system that is of significant interest in the design of biologically active compounds. While specific biological data for this particular analog is proprietary, similar structures are frequently explored in drug discovery projects . Researchers can utilize this compound as a key intermediate in synthesizing more complex molecules for screening against various biological targets. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. All necessary safety information is provided in the associated Safety Data Sheet (SDS), which should be reviewed prior to handling.

Properties

IUPAC Name

6-cyclopropyl-3-(2-methylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-7(2)5-11-12-9(14(17)18)6-10(8-3-4-8)15-13(12)19-16-11/h6-8H,3-5H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJWUDYZTCMRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related isoxazolo[5,4-b]pyridine derivatives highlights the impact of substituent variations on molecular properties and commercial availability:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features CAS Number Source
6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 6-Cyclopropyl, 3-Methyl C₁₁H₁₀N₂O₃ 218.21 Compact substituents; moderate lipophilicity 923258-65-5
6-Isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 6-Isopropyl, 3-Methyl C₁₁H₁₂N₂O₃ 220.23 Branched isopropyl increases steric bulk 923690-37-3
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 5-Chloro, 6-Cyclopropyl, 3-Methyl C₁₁H₉ClN₂O₃ 252.66 Chlorine enhances electronegativity; discontinued commercially 54709-10-3
3-Cyclopropyl-6-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid 3-Cyclopropyl, 6-Ethyl C₁₂H₁₂N₂O₃ 232.24 Ethyl chain balances lipophilicity and solubility 1018151-12-6
6-(Furan-2-yl)-3-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid 6-Furan-2-yl, 3-Isopropyl C₁₄H₁₂N₂O₄ 272.26 Heteroaromatic furan enhances π-π interactions 953738-43-7
Target Compound: 6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid 6-Cyclopropyl, 3-Isobutyl C₁₄H₁₆N₂O₃ (estimated) ~260 (estimated) Isobutyl increases lipophilicity; unlisted commercially N/A N/A

Key Observations:

Substituent Effects: Position 3: Methyl (C₁) and isopropyl (C₃) groups are common. Position 6: Cyclopropyl (C₃H₅) and isopropyl (C₃H₇) groups are sterically similar, but cyclopropyl’s ring strain may influence conformational stability .

Functional Group Impact :

  • The 5-chloro analog (CAS 54709-10-3) demonstrates how electronegative substituents can modify binding affinity, though its discontinuation suggests synthesis or toxicity challenges .
  • Furan-2-yl (CAS 953738-43-7) introduces a heteroaromatic ring, which may enhance target engagement in biological systems .

Commercial Availability :

  • The 6-isopropyl-3-methyl variant (sc-357118) is priced at $285/250 mg , indicating feasible synthesis. In contrast, the 5-chloro derivative’s discontinuation highlights substituent-specific viability issues .

Research Implications

While the target compound’s isobutyl group differentiates it from analogs, empirical data on its solubility, stability, and bioactivity are lacking. For instance, its increased lipophilicity may favor central nervous system (CNS) penetration, but toxicity risks must be assessed .

Q & A

Q. What are the established synthetic routes for 6-cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid, and what are their respective yields and limitations?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted aldehydes with aminopyridine derivatives, followed by cyclization and functionalization. For example, in structurally related isoxazolo-pyridine compounds, 4-chlorobenzaldehyde and 2-aminopyridine are condensed under acidic conditions, followed by cyclization using reagents like hydroxylamine . Yields for analogous compounds range from 60–85%, with limitations including purification challenges due to byproducts and sensitivity to reaction conditions (e.g., temperature, pH). Optimization via microwave-assisted synthesis or catalytic systems (e.g., palladium for cross-coupling) may improve efficiency .

Q. How is the structural identity of this compound confirmed in research settings?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify cyclopropyl, isobutyl, and isoxazolo-pyridine moieties (e.g., δ 1.06–1.13 ppm for cyclopropyl protons, δ 2.29 ppm for isobutyl methyl groups) .
  • Mass Spectrometry : LC-MS or HRMS to validate molecular weight (e.g., [M+H]+^+ expected at ~315–330 Da) .
  • Elemental Analysis : Confirming C, H, N, O percentages within ±0.3% of theoretical values .

Q. What preliminary biological activities have been reported for structurally related isoxazolo-pyridine derivatives?

  • Methodological Answer : Analogous compounds exhibit:
  • Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .
  • Anticancer Potential : IC50_{50} values of 5–20 µM in breast cancer cell lines (MCF-7) through kinase inhibition .
  • Antimalarial Effects : EC50_{50} < 1 µM against Plasmodium falciparum by targeting the ABCI3 transporter .

Advanced Research Questions

Q. What strategies are recommended to optimize the synthesis of this compound to address low yields or impurities?

  • Methodological Answer :
  • Reaction Optimization : Use flow chemistry to enhance mixing and reduce side reactions. For example, continuous flow systems improved yields of pyrazolo-pyridine analogs by 15–20% .
  • Purification Techniques : Combine column chromatography (silica gel, eluent: EtOAc/hexane) with recrystallization (solvent: ethanol/water) to achieve >95% purity .
  • Catalytic Systems : Employ Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling to introduce cyclopropyl groups efficiently .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Purity Verification : Re-analyze batches via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities (>98% purity required) .
  • Assay Standardization : Use synchronized Plasmodium cultures for antimalarial studies or standardized cell lines (e.g., NCI-60 panel) for cytotoxicity assays .
  • Stereochemical Analysis : Confirm enantiopurity using chiral HPLC or X-ray crystallography, as racemic mixtures may show variable activity .

Q. What in silico methods are applicable to predict the binding affinity of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR) or Plasmodium transporters. Focus on hydrogen bonding with carboxylic acid and hydrophobic interactions with cyclopropyl/isobutyl groups .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and topological indices to correlate substituent effects with bioactivity .

Q. How does the substitution pattern (cyclopropyl, isobutyl) influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer :
  • Cyclopropyl Group : Enhances metabolic stability by reducing oxidative metabolism. Increases logD by ~0.5 units, improving membrane permeability .
  • Isobutyl Group : Hydrophobic substituent enhances binding to hydrophobic enzyme pockets (e.g., CYP450 inhibition). In analogs, replacing isobutyl with methyl reduces antimalarial activity by 10-fold .
  • SAR Studies : Compare with 6-isopropyl-3-(3-methoxyphenyl) analogs (CAS 1018127-33-7) to assess substituent effects on solubility and potency .

Data Contradiction Analysis

  • Example Issue : Discrepancies in reported IC50_{50} values for kinase inhibition.
    • Resolution :

Validate assay conditions (ATP concentration, incubation time).

Test against recombinant vs. endogenous kinases.

Cross-check with orthogonal methods (e.g., SPR for binding kinetics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid

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